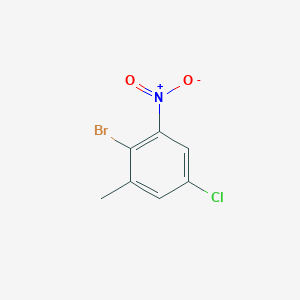

2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASLYQIXJZQWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273576 | |

| Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631910-13-9 | |

| Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631910-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 1 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms and Substituent Directing Effects

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding via a two-step mechanism. masterorganicchemistry.commsu.edu In the initial, rate-determining step, the aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org

The substituents on the 2-bromo-5-chloro-1-methyl-3-nitrobenzene ring have competing and reinforcing effects on the rate and position of electrophilic attack. These effects are broadly categorized as activating or deactivating and are determined by the substituent's ability to donate or withdraw electron density from the ring through inductive and resonance effects. minia.edu.eglibretexts.orgmsu.edu

Methyl Group (-CH₃): The methyl group at C1 is an activating group. It donates electron density to the ring through a positive inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. minia.edu.egdocbrown.info It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (C2, C6) and opposite (C4) to it. minia.edu.eg

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating groups because their high electronegativity withdraws electron density from the ring via a negative inductive effect (-I), making the ring less reactive than benzene. minia.edu.eglibretexts.org However, they are also ortho, para-directors. This is because they can donate electron density through a positive resonance effect (+R) by sharing their lone pairs with the ring, which preferentially stabilizes the arenium ion intermediate when attack occurs at the ortho and para positions. docbrown.info

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). minia.edu.egyoutube.com This makes the aromatic ring significantly less reactive towards electrophiles, often requiring harsh reaction conditions for substitution to occur. libretexts.orgmsu.edu The nitro group is a meta-director, channeling incoming electrophiles to the positions meta to itself (C3, C5 from a C1 substituent perspective). minia.edu.eg

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Effect on Ring Reactivity | Directing Influence | Primary Mechanism |

|---|---|---|---|---|

| -CH₃ (Methyl) | C1 | Activating | Ortho, Para | Inductive Donation (+I) |

| -Br (Bromo) | C2 | Deactivating | Ortho, Para | Inductive Withdrawal (-I) > Resonance Donation (+R) |

| -NO₂ (Nitro) | C3 | Strongly Deactivating | Meta | Inductive Withdrawal (-I) & Resonance Withdrawal (-R) |

| -Cl (Chloro) | C5 | Deactivating | Ortho, Para | Inductive Withdrawal (-I) > Resonance Donation (+R) |

While specific computational or experimental studies on the electrophilic substitution pathways of this compound are not widely available in the surveyed literature, the mechanism can be predicted based on established principles. The reaction proceeds through the formation of the most stable arenium ion intermediate. masterorganicchemistry.commsu.edu

An incoming electrophile (E⁺) would preferentially attack the C6 position. This pathway is favored for two main reasons:

Electronic Stabilization: Attack at C6 places the positive charge of the arenium ion intermediate on carbons C1, C3, and C5 in the various resonance structures. The structure with the positive charge on C1 is particularly stabilized by the electron-donating methyl group.

Director Agreement: This position is ortho to the activating methyl group and meta to the strongly deactivating nitro group. The directing effects of the bromo and chloro groups are less influential compared to the activating methyl group.

Attack at other positions is less favorable. For instance, attack at C4 would place the electrophile at a position already occupied by chlorine and would be para to the activating methyl group but also ortho to the deactivating chloro group and meta to the nitro group. The existing substitution pattern makes C6 the most sterically and electronically accessible site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS) Pathways

In contrast to EAS, nucleophilic aromatic substitution (NAS) occurs when an aromatic ring is electron-poor and is attacked by a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.org

The this compound molecule is well-suited for NAS reactions. The primary driver for this reactivity is the potent electron-withdrawing nitro group. masterorganicchemistry.comwikipedia.org For NAS to occur readily via the common SₙAr mechanism, an electron-withdrawing group must be positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.org

In this molecule:

The nitro group is ortho to the bromo group at C2.

The nitro group is para to the chloro group at C5.

The most probable pathway for NAS on this compound is the bimolecular addition-elimination (SₙAr) mechanism. wikipedia.org This mechanism involves two steps:

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . masterorganicchemistry.comwikipedia.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. masterorganicchemistry.com

A key question is which halogen, bromine or chlorine, is more readily displaced. In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com The reaction rate is often influenced by the electronegativity of the halogen (F > Cl > Br > I), as a more electronegative atom makes the attached carbon more electrophilic. masterorganicchemistry.com However, both the C2 (bromo-substituted) and C5 (chloro-substituted) positions are activated by the nitro group. The ortho-position to the nitro group (C2) and the para-position (C5) both provide excellent stabilization for the Meisenheimer complex. Therefore, a reaction with a strong nucleophile could potentially yield a mixture of products where either the bromo or the chloro substituent is replaced. researchgate.netstackexchange.com

Transformations of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group (-NH₂). The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. wikipedia.org

This conversion dramatically alters the electronic properties of the benzene ring, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com A variety of reagents can accomplish this reduction, with the choice of reagent sometimes allowing for the formation of intermediate reduction products. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups to primary amines include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium borohydride (B1222165) derivatives can also be used. For example, sulfurated sodium borohydride has been shown to reduce aromatic nitro compounds to amines, often with high yields and tolerance for other functional groups like esters and halides. cdnsciencepub.com Electrocatalytic methods using mediators like polyoxometalates also provide a selective route to anilines. acs.org

Depending on the reaction conditions and the reducing agent, the reduction can be stopped at intermediate stages to yield N-arylhydroxylamines or nitroso compounds. wikipedia.orgnih.gov

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C (or Pt, Ni) | Amine (-NH₂) | masterorganicchemistry.com |

| Fe, HCl or Sn, HCl | Amine (-NH₂) | masterorganicchemistry.com |

| Zn, NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | wikipedia.org |

| NaBH₂S₃ | Amine (-NH₂) | cdnsciencepub.com |

| LiAlH₄ | Azo Compound (-N=N-) | masterorganicchemistry.com |

Selective Reduction to Amino Derivatives

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For halogenated nitroarenes like this compound, the primary challenge is the selective reduction of the nitro functionality without causing dehalogenation (the removal of bromine or chlorine atoms). google.comgoogle.com A variety of methods have been developed to achieve this transformation, ranging from catalytic hydrogenation to the use of metal reductants in acidic media. commonorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a common method for nitro group reduction. While highly efficient, standard catalysts like palladium on carbon (Pd/C) can sometimes lead to undesired dehalogenation. commonorganicchemistry.com To circumvent this, specific catalysts and reaction conditions are employed. Raney nickel, for instance, is often preferred for substrates where preserving halogen substituents is crucial. commonorganicchemistry.com Furthermore, conducting the hydrogenation in the presence of inhibitors or specialized catalytic systems can suppress the loss of halogens. Studies have shown that using a platinum catalyst in conjunction with a heterocyclic nitrogen base, such as morpholine, effectively minimizes dehalogenation during the reduction of halogen-substituted aromatic nitro compounds. google.com Similarly, carrying out the hydrogenation in an acidic medium with noble metal catalysts (e.g., platinum, palladium) can inhibit the cleavage of carbon-halogen bonds. google.com

Alternative methods include the use of metals in acidic conditions, such as iron, zinc, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These reactions provide mild conditions for converting nitro groups to amines while often leaving other reducible functionalities, including halogens, intact. commonorganicchemistry.com Another approach is electrocatalytic reduction using a polyoxometalate redox mediator, which has demonstrated high selectivity for the reduction of substituted nitrobenzenes to their corresponding anilines, even in the presence of reducible groups like halogens. acs.org The successful synthesis of 2-bromo-5-chloroaniline (B1280272) highlights the practical application of these selective reduction techniques. chemicalbook.com

The resulting product, 2-bromo-5-chloro-3-aminotoluene, is a valuable synthetic intermediate, with the newly formed amino group enabling further functionalization, such as diazotization followed by Sandmeyer reactions. researchgate.net

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Raney Nickel | Catalytic hydrogenation | Effective for nitro reduction; less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com | Requires handling of hydrogen gas and catalyst. |

| H₂/Pt catalyst + Morpholine | Catalytic hydrogenation | Suppresses dehalogenation side reaction effectively. google.com | Requires specific additives and catalyst. |

| Fe/Acid (e.g., AcOH) | Metal/acid reduction | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com | Stoichiometric use of metal, workup can be cumbersome. |

| SnCl₂ | Metal salt reduction | Mild method, compatible with many functional groups. commonorganicchemistry.com | Generates tin-based waste products. |

| Electrocatalytic Reduction | Polyoxometalate mediator | High selectivity, avoids harsh chemical reagents. acs.org | Requires specialized electrochemical setup. |

Synthesis of Advanced Nitrogen-Containing Functional Groups

Beyond complete reduction to the amino group, the nitro functionality of this compound can be transformed into other nitrogen-containing groups. These partial or alternative transformations provide access to a diverse range of compounds with unique properties and reactivities.

The reduction process can be controlled to yield intermediate species such as hydroxylamines and nitroso compounds. nih.gov For example, the reduction of aromatic nitro compounds with zinc metal in the presence of ammonium (B1175870) chloride is a known method for preparing aryl hydroxylamines. wikipedia.orgresearchgate.net These hydroxylamine derivatives are stable intermediates that can be isolated and used in further synthetic steps. nih.gov

Other advanced functional groups can also be synthesized. The reaction of the parent nitro compound with excess zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives through reductive coupling. wikipedia.org Alternatively, treatment with metal hydrides, which are typically avoided for aniline (B41778) synthesis due to over-reduction, can produce azo compounds. wikipedia.org Furthermore, transformation of the nitro group into a nitrone can be achieved using reagents like zinc and acetic acid. researchgate.net Oximes can also be generated through reduction with specific metal salts like tin(II) chloride under controlled conditions. wikipedia.org

Once the nitro group is reduced to an amine, it opens up a vast field of subsequent reactions. The resulting 2-bromo-5-chloro-3-aminotoluene can be converted into a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions. This allows for the introduction of a wide array of functional groups—such as halides (Cl, Br, I), cyano (CN), and thio (S) groups—in place of the original nitro group, significantly expanding the molecular diversity achievable from the starting material. researchgate.net

Transformations of the Methyl Group: Oxidation and Further Functionalization

The methyl group attached to the aromatic ring of this compound represents another key site for chemical modification, primarily through oxidation.

Oxidative Routes to Carboxylic Acid Derivatives

The oxidation of the benzylic methyl group to a carboxylic acid is a valuable transformation for producing substituted benzoic acids. In the case of this compound, this reaction yields 2-bromo-5-chloro-3-nitrobenzoic acid. chemicalbook.com However, the presence of the electron-withdrawing nitro group deactivates the benzene ring, making the attached methyl group more resistant to oxidation compared to those on activated or neutral rings. google.com

Despite this challenge, several strong oxidizing agents can effectively carry out this conversion. A classic and powerful method is the use of potassium permanganate (B83412) (KMnO₄), typically in an alkaline solution, followed by acidification. researchgate.netlibretexts.org This reagent is capable of oxidizing almost any alkyl side chain on a benzene ring back to a carboxylic acid group. libretexts.org Other potent oxidation systems have also been developed for deactivated substrates. For instance, a mixture of sulfuric acid with vanadium pentoxide or manganese dioxide can oxidize resistant aryl methyl groups. google.com The oxidation of substituted toluenes can also be achieved using molecular oxygen in the presence of catalysts like Co(OAc)₂/NaBr. organic-chemistry.org

The resulting product, 2-bromo-5-chloro-3-nitrobenzoic acid, is a useful building block, containing a carboxylic acid handle for amide bond formation and other derivatizations, in addition to the reactive sites already present on the aromatic ring. biosynth.com

Table 2: Selected Reagents for the Oxidation of the Methyl Group

| Oxidizing Agent/System | Description | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | A strong, common oxidizing agent used in alkaline solution to convert alkylbenzenes to benzoic acids. | researchgate.netlibretexts.org |

| Vanadium Pentoxide (V₂O₅) / H₂SO₄ | A powerful system capable of oxidizing methyl groups on electron-deficient aromatic rings. | google.com |

| Manganese Dioxide (MnO₂) / H₂SO₄ | An alternative strong oxidant for converting oxidation-resistant aryl methyl groups. | google.com |

| O₂ / Co(OAc)₂ / NaBr | A catalytic system that uses molecular oxygen for the oxidation of substituted toluenes. | organic-chemistry.org |

Cross-coupling Reactions for Enhanced Molecular Diversification

The bromine and chlorine atoms on the aromatic ring of this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. mdpi.com

Transition-Metal Catalyzed Coupling Strategies

Among the various cross-coupling methods, the Suzuki-Miyaura and Heck reactions are widely employed. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly versatile. researchgate.net In the context of this compound, the bromo substituent is generally more reactive than the chloro substituent in the initial oxidative addition step with a low-valent transition metal catalyst, such as a Palladium(0) complex. This difference in reactivity allows for selective coupling at the C-Br bond. Palladium catalysts, often supported by phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are commonly used to facilitate these transformations. uzh.chnih.gov For example, the Suzuki-Miyaura cross-coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid proceeds efficiently in the presence of a palladium catalyst. researchgate.net

The Heck reaction provides a method for forming a new carbon-carbon bond by coupling the aryl halide with an alkene. researchgate.net Palladium catalysts are also the standard for this transformation. The reaction of 1-bromo-4-nitrobenzene with styrene (B11656) is a well-established example, demonstrating the feasibility of using nitro-substituted aryl bromides in Heck couplings. researchgate.net

Other transition-metal-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Ullmann coupling (for forming biaryl ethers or amines), can also be employed. chemicalbook.comacs.org The Sonogashira reaction, typically catalyzed by a combination of palladium and copper, allows for the introduction of alkyne moieties. acs.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and selectivity, enabling the construction of a wide array of complex molecular architectures from the this compound scaffold.

Computational Chemistry and Theoretical Studies on Highly Substituted Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.

For a molecule like 2-bromo-5-chloro-1-methyl-3-nitrobenzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. jocpr.com While specific experimental data for this compound is scarce, theoretical studies on similar molecules, such as 2-chloro-5-nitrotoluene, have demonstrated the reliability of DFT in determining bond lengths and angles. jocpr.com

The following table presents a hypothetical set of optimized geometrical parameters for this compound, based on typical values from DFT calculations on related compounds.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |

| C-C-C Bond Angles | ~118° - 122° |

| C-N-O Bond Angle | ~118° |

| O-N-O Bond Angle | ~124° |

This is an interactive data table. The values are illustrative and based on general findings for similar structures.

Furthermore, DFT calculations can elucidate the thermodynamic properties of the molecule, providing insights into its stability.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the presence of multiple substituents with differing electronic effects—the electron-donating methyl group and the electron-withdrawing nitro, bromo, and chloro groups—complicates a simple prediction of its frontier orbital characteristics. However, general principles can be applied. The strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. openstax.org The halogens, being deactivating yet ortho-para directing, have a more complex influence, withdrawing electron density through induction but donating through resonance. openstax.orglumenlearning.com The methyl group, being an activating group, donates electron density to the ring.

Theoretical studies on halogen-substituted 2-nitrotoluene (B74249) have shown that the introduction of halogens can modulate the HOMO-LUMO gap, thereby affecting the molecule's reactivity. uou.ac.in For instance, the energy gap in 2-nitrotoluene derivatives was found to decrease with increasing atomic number of the halogen substituent, suggesting an increase in chemical reactivity. uou.ac.in

| Molecular Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Significantly lowered by the nitro group |

| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity |

This is an interactive data table. The values are qualitative predictions based on established chemical principles.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the electronegative oxygen, nitrogen, chlorine, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will bear partial positive charges.

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a clear picture of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For nitroaromatic compounds, the region around the nitro group typically exhibits a strong negative electrostatic potential, indicating its susceptibility to electrophilic attack and its role in intermolecular interactions. nih.gov Conversely, regions of positive potential, often located over the aromatic protons, are prone to nucleophilic attack. In a study on nitroimidazolyl and nitroheterocyclic compounds, it was found that a wide and deep negative potential area is associated with significant radiosensitizing efficiency, highlighting the link between electronic structure and biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.com

For a molecule with a rotatable group like the nitro group, MD simulations can provide insights into its conformational preferences. Studies on nitrobenzene (B124822) have shown that while the planar conformation is generally the most stable, there is a relatively low barrier to internal rotation. scispace.comresearchgate.net The presence of adjacent bulky substituents, such as the bromine and methyl groups in this compound, could influence the preferred dihedral angle of the nitro group with respect to the benzene (B151609) ring.

The interaction of small molecules with nanomaterials is a burgeoning field of research with applications in sensing, catalysis, and drug delivery. MD simulations and DFT calculations are pivotal in understanding these interactions at the molecular level.

Nitroaromatic compounds are known to interact with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) primarily through π-π stacking interactions. acs.org The electron-deficient aromatic ring of the nitroaromatic compound can act as a π-acceptor, interacting with the electron-rich π-system of the graphene sheet or CNT. acs.org

Computational studies have shown that the adsorption of nitroaromatic molecules is stronger on reduced graphene oxide and pristine graphene compared to graphene oxide, due to the restored aromaticity and increased potential for π-π stacking. acs.orgchemrxiv.org The presence of functional groups on the nanomaterial can also lead to other types of interactions, such as hydrogen bonding and electrostatic interactions. chemrxiv.org DFT calculations on the interaction of nitroaromatic compounds with a C5N2 sheet, a 2D material, have shown that charge transfer occurs from the sheet to the nitroaromatic analyte. rsc.org

Simulations of nitroaromatic compounds with CNTs have revealed that selective adsorption can occur, with the nitroaromatic molecules preferentially binding to the nanotube surface over water molecules, driven by hydrophobic and dipole-dipole interactions. rsc.org

Analysis of Substituent Effects on Aromaticity and Electron Density

The concept of aromaticity is central to the chemistry of benzene and its derivatives. Substituents can significantly influence the aromaticity of the benzene ring by altering its electron density distribution. Electron-donating groups, like the methyl group, generally increase the electron density of the ring, while electron-withdrawing groups, such as the nitro, chloro, and bromo groups, decrease it. minia.edu.eg

The combined effect of these substituents in this compound is a complex balance of inductive and resonance effects. The nitro group is a strong deactivator, withdrawing electron density through both induction and resonance. openstax.org The halogens are also deactivating due to their strong inductive withdrawal, which outweighs their weaker resonance donation. libretexts.org In contrast, the methyl group is a weak activator, donating electron density primarily through an inductive effect. minia.edu.eg

Predictive Modeling of Reaction Pathways and Transition States

The predictive modeling of reaction pathways for highly substituted benzene systems, such as this compound, provides profound insights into their chemical reactivity. While specific experimental and computational studies on this exact molecule are not extensively available in the reviewed literature, a robust understanding can be constructed by extrapolating from theoretical studies on structurally similar substituted nitrobenzenes. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the geometries of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface, and predicting the regioselectivity of reactions. rajpub.comresearchgate.net

The reactivity of this compound is dictated by the electronic and steric effects of its substituents: the electron-withdrawing nitro group, the deactivating but ortho-, para-directing halogen atoms (bromine and chlorine), and the electron-donating methyl group. These competing influences determine the favorability of different reaction pathways, primarily electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, the incoming electrophile attacks the electron-rich benzene ring. The directing effects of the existing substituents play a crucial role. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group is a strong deactivating and meta-directing group. The halogen atoms are deactivating yet ortho-, para-directing.

Predictive modeling for a hypothetical nitration reaction on this compound would involve calculating the energy barriers for the formation of the sigma complex (Wheland intermediate) at all possible positions. The stability of this intermediate is a key indicator of the reaction's feasibility and regioselectivity. researchgate.net

Theoretical calculations for the chlorination of nitrobenzene have shown that the formation of the meta-substituted product is kinetically and thermodynamically favored due to the stability of the corresponding Wheland intermediate. researchgate.net For this compound, the situation is more complex due to the presence of multiple substituents. DFT calculations would be essential to resolve the competing directing effects. A plausible hypothesis is that the positions least deactivated by the nitro group and halogens, and activated by the methyl group, would be the most likely sites of electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r):

The presence of a strong electron-withdrawing nitro group makes the benzene ring in this compound susceptible to nucleophilic aromatic substitution (SNA_r). The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. bath.ac.uknih.gov The positions ortho and para to the nitro group are particularly activated.

In the case of this compound, the positions ortho and para to the nitro group are occupied by the bromine and chlorine atoms. This setup is ideal for SNA_r, where a nucleophile can replace one of the halogen atoms. The relative leaving group ability of bromide versus chloride would be a critical factor in determining the reaction outcome.

Predictive modeling of an SNA_r reaction, for instance, with a generic nucleophile (Nu-), would involve calculating the energies of the transition states and Meisenheimer intermediates for the displacement of both bromine and chlorine.

Transition State Analysis:

Computational studies allow for the detailed characterization of transition state structures. For both EAS and SNA_r reactions, the transition state resembles the high-energy intermediate (Wheland or Meisenheimer complex, respectively). Analysis of the transition state geometry, vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate), and charge distribution provides a deep understanding of the factors controlling the reaction rate.

For example, in the DFT study of the chlorination of nitrobenzene, the transition states leading to the formation of the ortho, meta, and para sigma complexes were located and their energies calculated. These calculations revealed the energy barriers associated with each pathway, confirming the preference for meta substitution. researchgate.net Similar analyses for this compound would be invaluable in predicting its reactivity.

Below are interactive data tables with hypothetical, yet representative, data for the predictive modeling of reaction pathways for this compound, based on principles from related systems.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of this compound

| Position of Attack | Relative Energy of Wheland Intermediate (kcal/mol) | Calculated Activation Energy (kcal/mol) |

| C4 | +18.5 | 22.1 |

| C6 | +15.2 | 19.8 |

Note: These values are illustrative and represent a plausible outcome based on the known directing effects of the substituents. The lower activation energy for attack at C6 is hypothesized due to the activating effect of the methyl group and avoidance of significant steric hindrance.

Table 2: Hypothetical Calculated Energy Barriers for Nucleophilic Aromatic Substitution on this compound by a Nucleophile (Nu-)

| Leaving Group | Relative Energy of Meisenheimer Complex (kcal/mol) | Calculated Activation Energy (kcal/mol) |

| Bromide (at C2) | -12.3 | 15.7 |

| Chloride (at C5) | -10.8 | 17.2 |

Note: These values are illustrative. The slightly lower activation energy for the displacement of bromide is hypothesized based on the general trend of leaving group ability (Br- > Cl-). The stability of the Meisenheimer complex is enhanced by the ortho nitro group.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities that may be present in a reaction mixture. This separation is crucial for obtaining a pure product and for quantifying its yield and purity level.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Complex Mixture Analysis

HPLC and UHPLC are powerful techniques for the analysis of non-volatile and thermally sensitive compounds like 2-bromo-5-chloro-1-methyl-3-nitrobenzene. These methods are routinely used to assess the purity of the final product and to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time.

The separation is typically achieved using a reverse-phase (RP) column, where a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, a C18 or C8 column would be a common choice. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with a range of polarities. Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic nitro-group provides a strong chromophore.

UHPLC, which uses columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com

Table 1: Representative HPLC/UHPLC Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or C8, with typical dimensions (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UHPLC). |

| Mobile Phase | A gradient of water (A) and acetonitrile or methanol (B). |

| Detection | UV-Vis Diode Array Detector (DAD), monitoring at wavelengths relevant to the nitroaromatic chromophore (e.g., 254 nm). |

| Expected Outcome | A chromatogram showing a major peak for the target compound at a specific retention time, with smaller peaks indicating impurities. The peak area is proportional to the concentration. |

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Given its structure, this compound is amenable to GC analysis. In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. nist.gov

When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful. Not only does it separate the components of a mixture, but the mass spectrometer provides mass information that can definitively identify the compound based on its mass-to-charge ratio and fragmentation pattern. For quantitative analysis without structural confirmation, a Flame Ionization Detector (FID) can be used. Selective detectors like the Electron Capture Detector (ECD) are highly sensitive to halogenated compounds and would be particularly effective for this analyte. The use of derivatization is generally not necessary for this type of molecule. mdpi.com

Table 2: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm internal diameter. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injector | Split/splitless injector, operated at a high temperature (e.g., 250-280 °C) to ensure complete vaporization. |

| Oven Program | A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. |

| Expected Outcome | A total ion chromatogram (TIC) with a distinct peak for the target compound. The corresponding mass spectrum for that peak would be used for identification. |

Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is used to elucidate the detailed molecular structure of a compound, confirming the connectivity of atoms and the presence of specific functional groups. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework. nih.gov

For this compound, ¹H NMR would show distinct signals for the methyl protons and the aromatic protons. The aromatic region would be particularly informative, with the chemical shifts and coupling patterns of the two aromatic hydrogens confirming their relative positions on the ring and with respect to the substituents. ¹³C NMR would show a signal for each unique carbon atom in the molecule, including the methyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, Cl, NO₂, CH₃), which helps to confirm the substitution pattern and differentiate between potential isomers.

Table 3: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Signal Type | Expected Chemical Shift Region (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Singlet | ~2.5 | Corresponds to the three equivalent protons of the methyl (-CH₃) group. |

| ¹H | Doublet | ~7.5 - 8.5 | Corresponds to one of the aromatic protons. |

| ¹H | Doublet | ~7.5 - 8.5 | Corresponds to the second aromatic proton. |

| ¹³C | Quartet (in off-resonance) | ~15 - 25 | Signal for the methyl (-CH₃) carbon. |

| ¹³C | 6 distinct signals | ~120 - 150 | Signals for the six unique carbons of the benzene (B151609) ring. The specific shifts are influenced by the electronegativity and resonance effects of the Br, Cl, and NO₂ substituents. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com High-Resolution Mass Spectrometry (HRMS) can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms. For this compound (C₇H₅BrClNO₂), HRMS would be used to confirm this exact elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or molecular ion) which is then subjected to fragmentation. The resulting fragment ions (daughter ions) are then analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure, offering valuable clues about its connectivity. For the title compound, fragmentation might involve the loss of the nitro group (NO₂), the methyl group (CH₃), or halogen atoms. mdpi.com

Table 4: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Observation |

|---|---|---|

| HRMS (EI or ESI) | Elemental Formula | An exact mass measurement corresponding to the calculated mass of C₇H₅BrClNO₂. The isotopic pattern will be distinctive due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). |

| MS/MS | Structural Fragmentation | Selection of the molecular ion peak followed by collision-induced dissociation would yield fragment ions corresponding to the loss of functional groups (e.g., [M-NO₂]⁺, [M-CH₃]⁺, [M-Br]⁺, [M-Cl]⁺). |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com Specific bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for identifying the functional groups present in a molecule. vscht.cz

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. Other key absorbances would include C-H stretches for the methyl and aromatic groups, and C=C stretching vibrations within the aromatic ring. The presence of C-Br and C-Cl bonds would also give rise to absorptions, typically in the fingerprint region of the spectrum (<1000 cm⁻¹).

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Nitro (NO₂) Asymmetric | Stretch | 1550 - 1500 |

| Nitro (NO₂) Symmetric | Stretch | 1350 - 1300 |

| C-Cl | Stretch | 800 - 600 |

| C-Br | Stretch | 680 - 500 |

UV-Visible Spectroscopy for Electronic Structure and Quantitative Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule and for performing quantitative measurements. longdom.org For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to different electronic transitions. The electronic structure of nitrobenzene (B124822), a parent compound, has been extensively studied and shows characteristic weak bands at longer wavelengths and strong absorption bands at shorter wavelengths. nih.govacs.org

The spectrum of this compound is expected to be influenced by the electronic effects of its various substituents: the nitro (-NO₂) group, the halogens (Br, Cl), and the methyl (-CH₃) group. Generally, the spectra of nitroaromatic compounds feature two primary types of absorption bands:

A weak, broad band at a longer wavelength (typically >300 nm) resulting from the formally forbidden n→π* transition. This involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the benzene ring. rsc.org

A strong absorption band at a shorter wavelength (typically <300 nm) attributed to the π→π* transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system and is often associated with charge transfer character. acs.orgrsc.org

While specific experimental spectral data for this compound is not available in the reviewed literature, the table below presents data for related nitroaromatic compounds to provide a comparative context for its expected spectral features. nih.govacs.orgrsc.org

| Compound | Transition | Approximate λmax (nm) | Molar Absorptivity (εmax) (M-1cm-1) | Solvent/Phase |

|---|---|---|---|---|

| Nitrobenzene | n→π | ~350 | Weak | Gas Phase |

| Nitrobenzene | π→π | ~240 | Strong | Gas Phase |

| Nitrobenzaldehyde (isomers) | n→π | ~350 | ~100 | Cyclohexane |

| Nitrobenzaldehyde (isomers) | π→π (arene) | ~300 | ~1,000 | Cyclohexane |

| Nitrobenzaldehyde (isomers) | π→π* (nitro-benzene) | ~250 | ~10,000 | Cyclohexane |

Quantitative Analysis

Quantitative analysis using UV-Visible spectroscopy is based on the Beer-Lambert Law. This principle allows for the determination of the concentration of an analyte in a solution by measuring its absorbance at a specific wavelength. longdom.org For this compound, a calibration curve would first be established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valuable for purity assessments and for monitoring the concentration of the compound during synthesis or degradation studies. nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of electroactive species like nitroaromatic compounds. The electrochemical behavior of these molecules is dominated by the reduction of the nitro group, a process that has been extensively studied for compounds like nitrobenzene and its derivatives. psu.eduresearchgate.netacs.org

The reduction of the nitro group on an electrode surface is typically a multi-electron, multi-proton process. In the case of this compound, the primary electrochemical process of interest is the irreversible reduction of the -NO₂ group. Studies on analogous compounds, such as m-nitrotoluene, show a single reduction peak in cyclic voltammograms across various pH levels, which is characteristic of an irreversible electron transfer process. psu.edu The potential at which this reduction occurs is dependent on factors like the pH of the medium and the scan rate used in the experiment. psu.edu

The general reduction pathway for a nitroaromatic compound (Ar-NO₂) can proceed first to a nitroso (Ar-NO) and then a hydroxylamine (B1172632) (Ar-NHOH) intermediate, which can be further reduced to the corresponding aniline (B41778) (Ar-NH₂). researchgate.net

While specific electrochemical data for this compound is not detailed in the searched literature, the data for m-nitrotoluene provides a relevant model. The presence of electron-withdrawing chloro and bromo substituents on the ring would be expected to facilitate the reduction, likely shifting the cathodic peak potential to less negative values compared to unsubstituted nitrotoluene.

| Compound | Technique | pH | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Key Observation |

|---|---|---|---|---|

| m-Nitrotoluene | Cyclic Voltammetry | 4.0 | -824 mV (at 30 mV/s) | Irreversible reduction. psu.edu |

| m-Nitrotoluene | Cyclic Voltammetry | 7.0 | -839 mV (at 30 mV/s) | Peak potential shifts with pH. psu.edu |

| m-Nitrotoluene | Cyclic Voltammetry | 9.0 | -890 mV (at 30 mV/s) | Peak potential shifts with scan rate. psu.edu |

| Nitrobenzene | Cyclic Voltammetry | 5.0 | -600 mV | Reduction to hydroxylamine. researchgate.net |

| Nitrobenzene | Cyclic Voltammetry | 5.0 | -900 mV | Reduction of hydroxylamine to amine. researchgate.net |

Advanced electrocatalytic methods using mediators like polyoxometalates have also been developed to achieve highly selective reductions of substituted nitrobenzenes to their corresponding anilines, offering a more efficient alternative to direct electrolysis. acs.org

In Situ and Online Analytical Monitoring of Chemical Transformations

In situ and online analytical monitoring, often referred to as Process Analytical Technology (PAT), involves the real-time analysis of a chemical reaction as it occurs, without the need for sample extraction. These methodologies are vital for understanding reaction kinetics, detecting transient intermediates, optimizing reaction conditions, and ensuring process control and safety.

For a compound like this compound, in situ monitoring could be applied to several key transformations:

Synthesis (Nitration): The synthesis of nitroaromatic compounds typically involves the nitration of an aromatic precursor using agents like a nitric acid/sulfuric acid mixture. nih.gov In situ spectroscopic techniques such as FTIR or Raman spectroscopy could be used to monitor the nitration of 2-bromo-5-chlorotoluene. By tracking the vibrational bands corresponding to the starting material and the C-NO₂ bond of the product, one can follow the reaction progress in real-time, determine the reaction endpoint, and potentially identify the formation of any undesired isomers or byproducts.

Hydrogenation/Reduction: The chemoselective hydrogenation of halonitrobenzenes to produce haloanilines is a significant industrial reaction. acs.orgacs.org Monitoring this process is critical to ensure high selectivity, preventing the undesired hydrodehalogenation (removal of Br or Cl). In situ FTIR or online HPLC could be employed to:

Track the disappearance of the characteristic symmetric and asymmetric stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Monitor the appearance of the N-H stretching bands of the resulting amino group (typically around 3300-3500 cm⁻¹).

Quantify the concentration of the starting material, the desired haloaniline product, and any dehalogenated byproducts over time.

The data acquired from these in situ techniques provides a detailed kinetic profile of the reaction, enabling precise control over parameters like temperature, pressure, and catalyst loading to maximize yield and selectivity. This approach represents a significant advancement over traditional offline analysis, which involves discrete sampling and can miss crucial, short-lived reaction events.

Applications in Specialized Organic Synthesis

Advanced Building Blocks for Pharmaceutical and Agrochemical Intermediates

The compound 2-Bromo-5-chloro-1-methyl-3-nitrobenzene serves as a crucial starting material for synthesizing a variety of intermediates used in the pharmaceutical and agrochemical industries. The presence of multiple reaction sites on the aromatic ring allows for a stepwise and controlled introduction of further functionalities.

The true potential of this compound as a precursor for bioactive scaffolds is typically unlocked after the chemical reduction of its nitro group to an amine (NH2). This transformation yields 3-amino-2-bromo-5-chlorotoluene, a versatile aniline (B41778) derivative. This resulting amine is a key functional group for building complex molecular architectures.

Research on analogous anilines, such as 2-bromo-5-chloroaniline (B1280272), demonstrates a wide range of applications in constructing molecules with significant biological activity. chemicalbook.com For instance, the amino group can readily undergo acylation reactions with acyl chlorides to form amides, which are precursors to chiral 3-aryl-3-benzyloxindoles known for their antitumor properties. chemicalbook.com Similarly, it can be used to produce unsymmetrical ureas by reacting with carbon dioxide in the presence of a suitable base. chemicalbook.com

Furthermore, the amino group enables the construction of various heterocyclic systems, which form the core of many pharmaceutical drugs. The strategic positioning of the bromo and chloro atoms provides additional handles for late-stage diversification of lead compounds through metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of their pharmacological profiles.

Interactive Table: Synthetic Pathways for Bioactive Scaffolds

| Precursor Moiety | Reaction Type | Resulting Structure | Potential Application |

| Aniline (from reduction of Nitrobenzene) | Acylation & Cyclization | Chiral 3-aryl-3-benzyloxindoles | Antitumor Agents chemicalbook.com |

| Aniline (from reduction of Nitrobenzene) | Reaction with CO2 | Unsymmetrical Ureas | Bioactive Molecules chemicalbook.com |

| Aniline (from reduction of Nitrobenzene) | Condensation & Cyclization | Benzothiadiazepines | CNS Agents |

| Aniline (from reduction of Nitrobenzene) | Coupling & Cyclization | 3-Phosphonoalkyl Indolines | Enzyme Inhibitors chemicalbook.com |

Heterocyclic compounds are of paramount importance in medicinal and agricultural chemistry. this compound is an ideal precursor for a variety of nitrogen and halogen-containing heterocycles. Following the reduction of the nitro group, the resulting aniline can participate in a wide array of cyclization reactions.

For example, substituted anilines are used to synthesize:

Benzothiadiazepines and Benzothiadiazocines : These are seven- and eight-membered heterocyclic systems, respectively, which can be prepared from the corresponding aniline derivative. chemicalbook.com

Pyrimidinium Chlorides : Reaction with substituted aminopyrimidines can yield these heterocyclic salts. chemicalbook.com

Quinoxalines : Condensation of the diamine (if another amino group is introduced) with 1,2-dicarbonyl compounds is a standard method for producing quinoxaline (B1680401) derivatives, a scaffold present in many biologically active compounds. nih.gov

Benzimidazoles : Reaction with carboxylic acids or their derivatives can lead to the formation of the benzimidazole (B57391) ring system. nih.gov

The halogen atoms (bromine and chlorine) on the starting material are often retained in the final heterocyclic product. These halogens can significantly influence the molecule's lipophilicity and metabolic stability, and they provide sites for further synthetic modifications. Studies on the synthesis of halogenated heterocycles have shown that the presence and position of halogens can be critical for biological activity, such as the inhibition of protein kinases. nih.govchim.it

Precursors for Functional Organic Materials

The unique substitution pattern of this compound also makes it a candidate for the synthesis of specialized organic materials with tailored electronic and photophysical properties.

While direct polymerization of this compound is not common, it can be converted into polymerizable monomers. A plausible route involves the oxidation of the methyl group to a formyl group (CHO), yielding a substituted benzaldehyde. This aldehyde can then undergo a Knoevenagel condensation with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester, to form a substituted phenylcyanoacrylate. researchgate.netchemrxiv.org

These types of monomers, featuring various halogen and alkyl substituents, have been successfully copolymerized with monomers like styrene (B11656) to produce polymers with specific properties. researchgate.netchemrxiv.orgresearchgate.net The incorporation of the halogenated, nitro-containing aromatic unit into a polymer backbone can influence properties such as thermal stability, refractive index, and solubility. Research on copolymers derived from related substituted phenylcyanoacrylates shows thermal decomposition occurring in distinct steps, indicating the influence of the functional groups on the polymer's stability. researchgate.netchemrxiv.org

Interactive Table: Polymer Synthesis Potential

| Monomer Type | Synthesis from Precursor | Polymerization Method | Potential Polymer Properties |

| Substituted Phenylcyanoacrylate | Oxidation of methyl group to aldehyde, followed by Knoevenagel condensation researchgate.net | Radical Copolymerization (e.g., with Styrene) chemrxiv.org | Modified thermal stability, altered refractive index |

| Substituted Arylene | Polycondensation via cross-coupling of bromo/chloro groups | Suzuki or Stille Coupling | Conjugated polymers for electronic applications |

The development of materials for organic electronics, including OLEDs and OPVs, relies on molecules with precisely controlled electronic energy levels (HOMO/LUMO). Functionalized aromatic compounds are the cornerstone of this field. The electron-withdrawing nature of the nitro, bromo, and chloro substituents on this compound significantly lowers the energy levels of the aromatic π-system.

While specific studies detailing the direct use of this compound in OLED or OPV devices are not widely reported in the literature, its derivatives are potential candidates for use as electron-transporting or hole-blocking materials. By serving as a building block, it can be incorporated into larger conjugated systems where its electronic influence can be exploited to tune the final material's properties for optimal device performance. researchgate.net For example, it could be used to synthesize components of thermally activated delayed fluorescence (TADF) emitters or host materials in OLEDs.

Contributions to Catalyst and Ligand Design in Complex Organic Reactions

The design of catalysts and ligands is crucial for advancing modern organic synthesis. Aryl halides are fundamental precursors for many important classes of ligands used in transition-metal catalysis. The bromo and chloro substituents of this compound make it a potential starting material for novel ligand synthesis. chemscene.com

For example, the bromine atom can be selectively displaced via lithium-halogen exchange or Grignard formation, and the resulting organometallic intermediate can be reacted with phosphorus or sulfur electrophiles to create new phosphine (B1218219) or thiol ligands. The steric bulk provided by the substituents ortho and meta to the reactive sites can create a unique pocket around the metal center in a catalyst complex, potentially leading to high selectivity in catalytic reactions. The compound falls into the category of coordination complex precursors, highlighting its potential in this area. echemi.com Although direct applications in catalyst design are not extensively documented, the inherent chemical functionalities suggest a strong potential for developing new, electronically and sterically tuned ligands for cross-coupling and other complex organic transformations.

Environmental Transformation and Biodegradation Studies of Halogenated Nitroaromatics

Environmental Fate and Persistence of Substituted Nitroaromatic Compounds

The environmental persistence of substituted nitroaromatic compounds is largely dictated by their chemical structure. The presence of electron-withdrawing groups, such as nitro (-NO2) and halogen (e.g., -Br, -Cl) substituents on the aromatic ring, renders these molecules resistant to degradation. nih.govasm.orgnih.gov This recalcitrance is a result of the increased chemical stability conferred by these functional groups, which makes the aromatic ring less susceptible to oxidative attack, a common initial step in biodegradation. asm.orgnih.gov

These compounds are primarily anthropogenic in origin, with significant releases into the environment from industrial manufacturing of pesticides, dyes, and explosives. nih.govnih.gov Once in the environment, their fate is influenced by a variety of factors including soil composition, water solubility, and microbial populations. nih.govnih.gov Due to their stability, many halogenated nitroaromatics can accumulate in soil and aquatic systems, leading to long-term contamination. nih.govnih.govresearchgate.net Their toxicity and mutagenicity have led to their classification as priority pollutants by environmental agencies. nih.govnih.govcambridge.org

Key Factors Influencing Persistence:

| Factor | Influence on Persistence |

| Number and Position of Nitro Groups | An increased number of nitro groups generally enhances resistance to oxidative degradation. mdpi.comresearchgate.net |

| Type and Position of Halogen Substituents | The nature of the halogen and its position on the aromatic ring can affect the compound's susceptibility to microbial attack. |

| Soil and Sediment Characteristics | Organic matter content and clay composition can influence the bioavailability of these compounds through adsorption. |

| Redox Conditions | The presence or absence of oxygen significantly impacts the types of microbial degradation pathways that can occur. nih.govmdpi.com |

Microbial Degradation Pathways and Mechanisms

Despite their recalcitrance, various microorganisms have evolved metabolic pathways to transform and, in some cases, completely mineralize halogenated nitroaromatic compounds. nih.govnih.gov These pathways involve a series of enzymatic reactions that target the nitro and halogen substituents, as well as the aromatic ring itself.

The initial steps in the biodegradation of halogenated nitroaromatics often involve the transformation of the nitro and halogen groups.

Nitro Group Transformation: A primary mechanism for transforming the nitro group is through reduction by enzymes called nitroreductases . oup.comnih.gov These enzymes, which are widespread in bacteria, catalyze the reduction of the nitro group (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups. nih.govoup.comnih.gov This reduction is a crucial step as it can decrease the toxicity of the compound and make the aromatic ring more amenable to subsequent enzymatic attack. cambridge.org Nitroreductases can be classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive), with Type I being more commonly associated with detoxification pathways. oup.comnih.gov

Halogen Substituent Transformation: The removal of halogen atoms, or dehalogenation , is a critical and often rate-limiting step in the degradation of these compounds. nih.gov This can occur through several enzymatic mechanisms:

Reductive dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. nih.govnih.gov

Oxidative dehalogenation: Under aerobic conditions, oxygenase enzymes can incorporate one or two hydroxyl groups into the aromatic ring, leading to the displacement of the halogen. nih.gov

Hydrolytic dehalogenation: In some cases, a halogen can be replaced by a hydroxyl group from water, a reaction catalyzed by dehalogenases. wur.nldoaj.org

The presence or absence of oxygen profoundly influences the microbial degradation pathways of halogenated nitroaromatics. cambridge.org

Aerobic Biotransformation: In the presence of oxygen, bacteria often employ oxygenases (both monooxygenases and dioxygenases) to initiate the degradation process. nih.govmdpi.com These enzymes can hydroxylate the aromatic ring, which can lead to the removal of nitro or halogen groups and prepare the ring for cleavage. nih.govnih.gov For some compounds, the initial attack involves the oxidation of a methyl group, if present. researchgate.net Aerobic pathways can lead to the complete mineralization of the contaminant to carbon dioxide, water, and inorganic ions. nih.govnih.gov

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation route is reductive. nih.govmdpi.com The nitro groups are typically reduced to amino groups, as described earlier. nih.govmdpi.com Reductive dehalogenation is also a key process in anaerobic environments. nih.govnih.gov While complete mineralization can occur anaerobically, sometimes the process results in the formation of potentially persistent and toxic aromatic amines. nih.gov

Comparison of Aerobic and Anaerobic Pathways:

| Feature | Aerobic Pathways | Anaerobic Pathways |

| Primary Enzymes | Oxygenases, Nitroreductases | Nitroreductases, Dehalogenases |

| Initial Attack | Oxidative (hydroxylation, side-chain oxidation) | Reductive (nitro group reduction, dehalogenation) |

| Electron Acceptor | Oxygen | Alternative electron acceptors (e.g., nitrate, sulfate) |

| Potential End Products | CO2, H2O, inorganic ions | Aromatic amines, reduced intermediates, potential for complete mineralization |

Following the initial transformations of the substituents, the aromatic ring itself is broken open, a process known as ring cleavage . cambridge.org This is a critical step towards complete mineralization. In aerobic pathways, ring cleavage is typically carried out by dioxygenases on catecholic intermediates that are formed after hydroxylation of the aromatic ring. rsc.org The resulting aliphatic products are then funneled into central metabolic pathways of the microorganism. nih.gov The complete breakdown of the organic molecule to inorganic compounds like CO2, water, and mineral salts is termed mineralization . nih.gov

Microbial Ecology and Adaptations in Contaminated Environments

Environments contaminated with halogenated nitroaromatics exert strong selective pressure on microbial communities. nih.govdtic.mil Over time, microorganisms can adapt to the presence of these toxic compounds, with some evolving the ability to use them as a source of carbon, nitrogen, or energy. nih.govasm.org This adaptation can involve the evolution of novel catabolic pathways or the modification of existing enzymes to act on these synthetic compounds. nih.govresearchgate.net

The microbial communities in contaminated sites are often complex, consisting of various species that may act synergistically to degrade a pollutant. cambridge.org Some organisms may perform the initial transformation steps, creating intermediates that are then utilized by other members of the community. This phenomenon, known as cometabolism , is where an organism transforms a compound without deriving energy from it, often in the presence of a primary growth substrate. wikipedia.org

Development of Bioremediation Strategies for Nitroaromatic Contaminants

The ability of microorganisms to degrade halogenated nitroaromatics forms the basis for bioremediation , an approach that uses biological systems to clean up contaminated environments. nih.govnih.gov Bioremediation is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. mdpi.com

Strategies for the bioremediation of sites contaminated with nitroaromatic compounds include:

Natural Attenuation: Relying on the intrinsic capabilities of the native microbial population to degrade the contaminants over time.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients or electron acceptors to the environment.

Bioaugmentation: Introducing specific microorganisms with known degradative capabilities to a contaminated site to supplement the native population.

Research in this area focuses on isolating and characterizing novel microorganisms with enhanced degradative abilities, understanding the genetic and enzymatic basis of these pathways, and optimizing conditions for their application in the field. nih.govcswab.org The ultimate goal is to develop robust and efficient bioremediation technologies for the removal of these persistent pollutants from the environment. nih.govcambridge.org

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-bromo-5-chloro-1-methyl-3-nitrobenzene?

- Methodology :

Precursor Selection : Start with 2-bromo-5-chloro-1-methylbenzene. Introduce the nitro group via nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts like dinitro derivatives .

Reaction Optimization : Monitor regioselectivity using TLC or GC-MS. Nitration typically occurs at the meta position relative to electron-withdrawing groups (e.g., Br, Cl), but steric effects from the methyl group may influence substitution patterns .

Purification : Recrystallize the product from ethanol/water (3:1 v/v) to achieve >95% purity. Confirm purity via GC-FID or HPLC .

Q. How to characterize this compound using spectroscopic methods?

- Analytical Workflow :

- ¹H NMR : Expect signals for the methyl group at δ 2.4–2.6 ppm (singlet) and aromatic protons at δ 7.8–8.2 ppm (doublets for para-substituted nitro group) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Halogen (C-Br) stretches appear at ~600 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 264 (M⁺), with fragments at m/z 247 (M⁺–OH) and m/z 191 (loss of NO₂) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for nitration of halogenated toluenes?

- Critical Analysis :

- Variable Testing : Compare yields under different nitrating agents (e.g., acetyl nitrate vs. mixed acid). For example, acetyl nitrate may reduce oxidation of methyl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) may improve nitro group introduction by stabilizing intermediates, while protic solvents (e.g., acetic acid) could promote side reactions .

- Byproduct Identification : Use LC-MS to detect isomers (e.g., 4-nitro derivatives) or over-nitrated products. Adjust stoichiometry (HNO₃ ratio) to suppress these .

Q. What strategies ensure regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Mechanistic Insights :

- Substituent Effects : The nitro group is a strong meta-director, while Br and Cl (ortho/para directors) compete. Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict reactive sites .

- Catalytic Systems : Optimize Pd(PPh₃)₄ or Buchwald-Hartwig conditions for coupling at the least hindered position. For example, steric hindrance from the methyl group may favor reactions at the 5-chloro site .

Q. How to validate computational predictions of reactivity using experimental data?

- Hybrid Approach :

Computational Modeling : Calculate Fukui indices to identify electrophilic centers. Compare with Hammett σ⁺ values for nitro and halogen groups .

Experimental Correlation : Perform competitive reactions (e.g., bromination) and analyze product ratios via GC. A mismatch between predicted and observed products suggests unaccounted steric effects .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

- Risk Mitigation :

- Ventilation : Use fume hoods due to potential release of NO₂ gas during decomposition .

- PPE : Wear nitrile gloves and goggles; avoid contact with skin (irritant properties noted in structurally similar bromonitrobenzenes ).

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.